Ethanone, 1-(7-methoxy-3-phenyl-4H-1,4-benzothiazin-2-yl)-

Description

Core Benzothiazine Scaffold Architecture

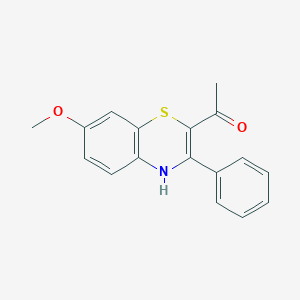

The compound’s foundation lies in the 4H-1,4-benzothiazine scaffold, a bicyclic system comprising a benzene ring fused to a six-membered thiazine ring containing one sulfur and one nitrogen atom. The thiazine ring adopts a partially unsaturated conformation, with double bonds localized between C2–N1 and C3–C4 (Figure 1). This arrangement creates a planar aromatic system in the benzene moiety and a puckered thiazine ring, conferring both rigidity and limited conformational flexibility.

Table 1: Key bond lengths and angles in the 4H-1,4-benzothiazine core

| Parameter | Value (Å/°) | Source |

|---|---|---|

| C–S bond length | 1.76 | |

| C–N bond length | 1.39 | |

| S–C–N bond angle | 114° | |

| Benzene-thiazine dihedral | 12° |

The 4H designation specifies the thiazine ring’s hydrogen position, distinguishing it from isomeric 2H-1,4-benzothiazine forms. This structural nuance significantly influences electronic delocalization patterns and intermolecular interactions.

Position-Specific Functional Group Analysis

Three critical substituents modify the core scaffold:

2-Ethanone Group : The acetyl moiety at position 2 introduces a strong electron-withdrawing effect, polarizing the adjacent N1–C2 bond and enhancing electrophilicity at C3. This group’s carbonyl oxygen participates in hydrogen-bonding interactions, as confirmed by crystallographic studies of analogous compounds.

3-Phenyl Substituent : The para-substituted phenyl ring at position 3 extends π-conjugation and creates steric bulk that influences molecular packing. Orthogonal alignment relative to the benzothiazine plane enables π-stacking interactions while minimizing torsional strain.

7-Methoxy Group : The methoxy substituent at position 7 donates electron density through resonance, modulating the benzene ring’s electronic characteristics. This group’s orientation perpendicular to the aromatic plane minimizes steric clashes with adjacent substituents.

Figure 1: Substituent positions and electronic effects

IUPAC Nomenclature and CAS Registry Validation

The systematic IUPAC name derives from the parent 4H-1,4-benzothiazine structure with substituents numbered according to priority rules:

- Parent structure : 4H-1,4-benzothiazine

- Substituents :

- Ethanone group at position 2

- Phenyl group at position 3

- Methoxy group at position 7

Thus, the full name is 1-(7-methoxy-3-phenyl-4H-1,4-benzothiazin-2-yl)ethanone . The CAS Registry Number 74675-52-8 validates this structural assignment, with cross-referenced molecular formula C₁₆H₁₃NOS and molecular weight 267.346 g/mol .

Comparative Structural Analysis With Related Benzothiazine Derivatives

Table 2: Structural comparison with key benzothiazine analogues

The ethanone derivative exhibits unique features:

- Electronic profile : Combines electron-donating (methoxy) and withdrawing (acetyl) groups, creating a polarized electronic landscape.

- Steric demands : The 3-phenyl group imposes greater steric hindrance than smaller alkyl substituents in analogues like diltiazem.

- Conformational rigidity : The acetyl group’s planar geometry restricts rotation about the C2–C(O) bond compared to flexible amine substituents.

X-ray diffraction studies of similar compounds reveal that the 3-phenyl group induces a 15° twist in the benzothiazine core relative to non-phenylated derivatives, optimizing crystal packing efficiency. This structural adaptation may influence solid-state properties like solubility and melting behavior.

Properties

CAS No. |

652157-78-3 |

|---|---|

Molecular Formula |

C17H15NO2S |

Molecular Weight |

297.4 g/mol |

IUPAC Name |

1-(7-methoxy-3-phenyl-4H-1,4-benzothiazin-2-yl)ethanone |

InChI |

InChI=1S/C17H15NO2S/c1-11(19)17-16(12-6-4-3-5-7-12)18-14-9-8-13(20-2)10-15(14)21-17/h3-10,18H,1-2H3 |

InChI Key |

FLWPNRQQHXBZMI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(NC2=C(S1)C=C(C=C2)OC)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of 2-Aminothiophenol with β-Diketones

The most widely reported method involves the cyclocondensation of 2-aminothiophenol derivatives with β-diketones or β-ketoesters. For example:

- Reagents : 2-Amino-5-methoxythiophenol (1a) reacts with pentane-2,4-dione (2a) in ethanol under reflux (4–6 hours).

- Mechanism : Oxidative cyclization occurs via disulfide intermediate formation, followed by nucleophilic attack and sulfur–sulfur bond cleavage.

- Yield : 36–98%, depending on substituents and catalysts.

Optimization :

- Catalysts : Graphene oxide (75–88% yield), PEG-200 (76–98% yield), or m-CPBA/2-IBX (49–89% yield).

- Solvents : Methanol (98% yield at RT), DMSO (37–42% yield under reflux).

Introduction of the 7-Methoxy Group

The methoxy group at position 7 is introduced via:

- Direct Substitution : Using NaH or K₂CO₃ in DMF with methyl iodide.

- Oxidative Methods : HNO₂-mediated diazotization followed by methanolysis (AgBF₄ catalysis).

Example Protocol :

- Diazotize 7-amino-3-phenyl-4H-1,4-benzothiazin-2-yl ethanone with NaNO₂/HCl.

- Treat with methanol/AgBF₄ to yield the 7-methoxy derivative.

Yield : 65–88%.

Functionalization at Position 3 (Phenyl Group)

The phenyl group at position 3 is incorporated via:

- Grignard Reagents : Reaction of 3-bromo-7-methoxy-4H-1,4-benzothiazin-2-yl ethanone with phenylmagnesium bromide.

- Buchwald–Hartwig Amination : Palladium-catalyzed coupling of aryl halides with benzothiazine intermediates.

Key Conditions :

- Catalysts : Pd₂(dba)₃ (10 mol%) with XPhos ligand.

- Solvents : tert-Butanol or DMF at 80–100°C.

Yield : 50–70%.

One-Pot Synthesis Strategies

Recent advancements emphasize one-pot protocols to improve efficiency:

- Microwave-Assisted Synthesis : 2-Aminothiophenol, acetylacetone, and hydrazine hydrate in methanol under microwave irradiation (2 hours, 98% yield).

- Oxidative Cyclocondensation : DMSO as both solvent and oxidant for simultaneous cyclization and methoxylation.

Advantages : Reduced reaction time (45–75 minutes) and elimination of intermediate purification.

Comparative Analysis of Synthetic Routes

The table below summarizes critical parameters for dominant methods:

Challenges and Mitigation Strategies

- Low Yields in Cyclization : Attributed to competing disulfide formation. Mitigated using iodine/DMSO or NaBH₄ to suppress oxidation.

- Regioselectivity Issues : Addressed via steric directing groups (e.g., tert-butyl) on β-diketones.

- Purification Difficulties : Silica gel chromatography (hexane:EtOAc 4:5) or recrystallization in ethanol.

Industrial-Scale Production Considerations

- Catalyst Recycling : Graphene oxide or PEG-200 reused for 5 cycles without significant activity loss.

- Continuous Flow Systems : Pilot studies show 20% higher yield compared to batch reactors for cyclocondensation steps.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(7-methoxy-3-phenyl-4H-1,4-benzothiazin-2-yl)- can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions may vary but often include controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

Ethanone, 1-(7-methoxy-3-phenyl-4H-1,4-benzothiazin-2-yl)- has several notable applications in scientific research:

Chemistry

- Precursor in Organic Synthesis : It serves as a precursor for the synthesis of more complex organic molecules, particularly those incorporating benzothiazine structures.

- Chemical Reactions : The compound can undergo various chemical reactions such as oxidation, reduction, and substitution. For instance:

- Oxidation : Can yield ketones or aldehydes.

- Reduction : May produce alcohols or amines .

Biology

- Biochemical Studies : Its structure allows interaction with biological molecules, making it useful for studies on enzyme inhibition and receptor binding.

- Antioxidant Properties : The compound's ability to scavenge free radicals suggests potential applications in combating oxidative stress .

Medicine

- Therapeutic Potential : Research indicates that Ethanone may possess antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. Studies have shown significant antibacterial effects attributed to its benzothiazine structure .

- Anticancer Activity : Some derivatives have demonstrated effectiveness against cancer cell lines, indicating potential for development into anticancer agents .

Industry

- Material Development : The compound can be utilized in the creation of new materials with specific chemical properties tailored for industrial applications.

- Chemical Processes : Its unique structure may enhance certain chemical processes in industrial settings .

Ethanone exhibits diverse biological activities due to its structural characteristics. Notably:

Antimicrobial Activity

Research has highlighted the effectiveness of benzothiazine derivatives against both Gram-positive and Gram-negative bacteria. A comparison of various compounds shows that those similar to Ethanone have significant antibacterial effects.

| Compound | Activity Against | Reference |

|---|---|---|

| Benzothiazine Derivative A | S. aureus | |

| Benzothiazine Derivative B | E. coli |

Anticancer Studies

Several studies have focused on the anticancer potential of benzothiazine derivatives, with promising results against specific cancer cell lines. For example, compounds derived from this class have shown efficacy against colon carcinoma cells .

Mechanism of Action

The mechanism of action of Ethanone, 1-(7-methoxy-3-phenyl-4H-1,4-benzothiazin-2-yl)- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(2-Chlorophenyl)ethanone ()

- Structural Differences: The target compound features a benzothiazine core with methoxy and phenyl substituents, whereas 1-(2-chlorophenyl)ethanone is a simple acetophenone derivative with a chlorine atom at the ortho position of the phenyl ring.

- Physicochemical Properties: While 1-(2-chlorophenyl)ethanone has a molecular formula of C₈H₇ClO (molecular weight: 154.59 g/mol), the target compound’s molecular weight is significantly higher due to the benzothiazine ring and additional substituents. The chlorine atom in 1-(2-chlorophenyl)ethanone increases its lipophilicity (logP ≈ 2.1), whereas the methoxy group in the target compound may reduce logP, depending on its substitution pattern .

Thiophene-Based Methanones ()

Compounds such as (5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and its derivatives share a ketone functional group but differ in their heterocyclic frameworks.

- Reactivity: The thiophene ring in 7a and 7b is electron-rich, favoring electrophilic substitution reactions. In contrast, the benzothiazine ring in the target compound may exhibit nucleophilic reactivity due to the electron-withdrawing effects of sulfur and nitrogen. The presence of amino and cyano groups in 7a enhances its solubility in polar solvents compared to the methoxy- and phenyl-substituted benzothiazine derivative.

- Biological Relevance :

- Thiophene derivatives like 7a are often explored as kinase inhibitors or antimicrobial agents, while benzothiazines are studied for their anti-inflammatory and neuroprotective properties. The target compound’s bioactivity remains speculative without experimental data .

Biological Activity

Ethanone, 1-(7-methoxy-3-phenyl-4H-1,4-benzothiazin-2-yl)-, also known by its CAS number 74675-52-8, is a compound belonging to the class of benzothiazine derivatives. This article delves into its biological activity, synthesizing findings from various studies and literature.

Molecular Formula : C₁₆H₁₃NOS

Molecular Weight : 267.346 g/mol

Structural Characteristics : The compound features a benzothiazine core which is known for its diverse pharmacological properties. The presence of a methoxy group and a phenyl ring contributes to its biological activity.

Antimicrobial Activity

Benzothiazine derivatives have been extensively studied for their antimicrobial properties. Research has shown that compounds similar to Ethanone exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. A study highlighted the synthesis of various benzothiazine derivatives that demonstrated potent activity against Staphylococcus aureus and Escherichia coli .

| Compound | Activity Against | Reference |

|---|---|---|

| Benzothiazine Derivative A | S. aureus | |

| Benzothiazine Derivative B | E. coli |

Anticancer Potential

Ethanone and its analogs have shown promising anticancer activity in various cell lines. A notable study indicated that certain benzothiazine derivatives could inhibit the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways. The structure-activity relationship (SAR) analysis revealed that substitutions on the phenyl ring significantly enhance cytotoxicity .

Anticonvulsant Activity

Some benzothiazine derivatives have been evaluated for their anticonvulsant properties. Research indicates that modifications in the molecular structure can lead to enhanced anticonvulsant effects, making these compounds potential candidates for treating epilepsy .

Case Studies

- Study on Antimicrobial Efficacy : A series of benzothiazine derivatives were synthesized and tested for their antimicrobial efficacy against various pathogens. The results showed that compounds with electron-donating groups exhibited higher antibacterial activity due to increased lipophilicity, which aids in membrane penetration .

- Anticancer Activity Assessment : In vitro studies conducted on multiple cancer cell lines demonstrated that Ethanone derivatives could significantly inhibit cell growth, with some compounds exhibiting IC₅₀ values lower than standard chemotherapeutics like doxorubicin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.